(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is an organic compound featuring a complex molecular architecture Its structure includes a pyrazole ring, an oxadiazole ring, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone can be approached via multi-step organic reactions. Initially, the preparation involves the synthesis of the pyrazole ring, which is usually achieved through the condensation of hydrazine with ethyl acetoacetate. Following this, the oxadiazole ring is formed via cyclization reactions involving appropriate nitrile oxides or amines.
Industrial Production Methods
For industrial production, optimizing reaction conditions like temperature, pressure, and the use of catalysts can significantly enhance yield and efficiency. Common techniques include flow chemistry, which allows for continuous production and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Typical reagents used in reactions involving (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone include strong oxidizing agents like potassium permanganate for oxidation, and hydrides such as sodium borohydride for reduction.
Major Products
Depending on the reaction pathway, the compound can yield diverse products. For instance, oxidation might introduce new functional groups, potentially altering biological activity, whereas substitution reactions might lead to analogs with varied properties.
Scientific Research Applications
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone finds applications across several fields:
Chemistry
: Utilized as an intermediate in synthesizing other complex molecules.
Biology
: Serves as a probe or inhibitor in biochemical assays.
Medicine
: Potential therapeutic agent, possibly targeting specific enzymes or receptors.
Industry
: May be used in the development of specialty chemicals or advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets might include kinases, proteases, or receptor proteins.
Comparison with Similar Compounds
Comparing (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone with structurally similar compounds such as other pyrazole or oxadiazole derivatives highlights its uniqueness in terms of stability, reactivity, or biological activity. Similar compounds might include 1H-pyrazole-4-carboxamide or oxadiazole-2-thione, each offering different properties and applications.
Intriguing, right? There's so much to explore in the realm of complex organic compounds! If you have any questions, ask away. No need to be shy.
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGFVXXJBOKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.